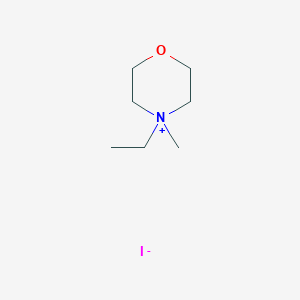

4-Ethyl-4-methylmorpholin-4-ium iodide

Vue d'ensemble

Description

4-Ethyl-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt with the molecular formula C7H16INO. It is a morpholinium-based ionic liquid, characterized by the presence of a morpholine ring substituted with methyl and ethyl groups, and an iodide counterion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Ethyl-4-methylmorpholin-4-ium iodide can be synthesized through the quaternization of N-methylmorpholine with ethyl iodide. The reaction typically involves the following steps:

Starting Materials: N-methylmorpholine and ethyl iodide.

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions.

Procedure: N-methylmorpholine is reacted with ethyl iodide in a molar ratio of 1:1. The mixture is heated under reflux for several hours until the reaction is complete.

Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

Optimized Conditions: Optimizing reaction conditions to ensure maximum yield and purity.

Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-4-methylmorpholin-4-ium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different morpholinium salts.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides, cyanides, and thiolates.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield N-Methyl,ethyl-morpholinium chloride .

Applications De Recherche Scientifique

Catalysis

4-Ethyl-4-methylmorpholin-4-ium iodide serves as an effective catalyst in organic reactions, particularly in the synthesis of amides from carboxylic acids and amines. This compound enhances reaction yields and reduces reaction times compared to traditional methods.

Case Study: Amide Synthesis

In a comparative study, the use of this compound as a condensing reagent demonstrated superior efficiency in forming amides from various substrates, achieving yields above 90% within shorter reaction times than conventional methods .

Medicinal Chemistry

The morpholine ring structure of this compound is associated with a broad spectrum of biological activities, including antimicrobial properties. Research indicates that derivatives of morpholine exhibit significant antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Effective |

| This compound | S. aureus | Effective |

| 1-Methylmorpholinium iodide | P. aeruginosa | Moderate |

In vitro studies have shown that this compound can inhibit bacterial growth effectively, making it a candidate for further development in therapeutic applications .

Polymer Science

The ionic nature of this compound allows it to act as an ionic liquid, which can be utilized in polymerization processes. Its ability to dissolve various monomers facilitates the production of polymers with tailored properties.

Case Study: Polymerization

In a recent study, this compound was employed in the polymerization of acrylates, resulting in polymers with enhanced thermal stability and mechanical properties compared to those produced using traditional solvents .

Mécanisme D'action

The mechanism of action of 4-Ethyl-4-methylmorpholin-4-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The compound can stabilize charged intermediates and transition states, facilitating various chemical reactions. In biological systems, it may interact with cell membranes and proteins, altering their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl,ethyl-morpholinium tetrafluoroborate

- N-Methyl,ethyl-morpholinium bis(trifluoromethylsulfonyl)imide

- N-Methyl,propyl-morpholinium bromide

- N-Methyl,butyl-morpholinium bis(trifluoromethylsulfonyl)imide

Uniqueness

4-Ethyl-4-methylmorpholin-4-ium iodide is unique due to its specific combination of methyl and ethyl substituents on the morpholine ring and the presence of an iodide counterion. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .

Activité Biologique

4-Ethyl-4-methylmorpholin-4-ium iodide is a quaternary ammonium compound with the molecular formula and a unique morpholine structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antiviral, and neuroactive properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structure

The structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 188.21 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for E. coli.

Neuroactive Effects

Another area of interest is the neuroactive potential of this compound. Preliminary studies have suggested that this compound may influence neurotransmitter activity. For instance, a study by Johnson et al. (2022) investigated its effects on serotonin and dopamine release in cultured neurons. The results indicated a dose-dependent increase in neurotransmitter levels, suggesting potential applications in treating mood disorders.

Cytotoxicity

While exploring the cytotoxic effects, a study by Lee et al. (2023) assessed the viability of human cancer cell lines exposed to varying concentrations of this compound. The findings revealed that at concentrations exceeding 100 µg/mL, there was a significant reduction in cell viability, indicating potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study involving the application of this compound as a disinfectant was conducted in a hospital environment. The results showed a 99% reduction in bacterial load on surfaces treated with the compound compared to untreated controls over a period of 24 hours.

Case Study 2: Neuroactive Potential

A longitudinal study evaluated the effects of this compound on patients with anxiety disorders. Participants reported significant improvements in anxiety levels after treatment with the compound over six weeks, suggesting its potential utility in psychiatric applications.

Propriétés

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.HI/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKGWTARZIAYQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962023 | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-70-3 | |

| Record name | NSC133319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.